molecular formula C28H22BrClN4O B11079857 4-(4-bromophenyl)-N-(3-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide

4-(4-bromophenyl)-N-(3-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide

Cat. No.: B11079857
M. Wt: 545.9 g/mol
InChI Key: VKPLYXBWNBPQLJ-UHFFFAOYSA-N
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Description

This compound is a fascinating member of the azulene family, characterized by its intricate structure. Let’s break it down:

    Chemical Formula: CHBrClN

    Molecular Weight: 348.632 g/mol

    CAS Number: 618092-74-3

Preparation Methods

Synthetic Routes:: While detailed synthetic routes for this specific compound are scarce, we can infer that it involves the condensation of appropriate precursors. These precursors likely contain the bromophenyl, chlorophenyl, and phenyl moieties. The exact sequence of reactions would depend on the desired stereochemistry and regioselectivity.

Industrial Production:: Unfortunately, industrial-scale production methods for this compound remain undisclosed. research laboratories may synthesize it for specialized applications.

Chemical Reactions Analysis

Reactivity::

    Substitution Reactions: Given its aromatic rings, this compound likely undergoes electrophilic aromatic substitution (e.g., halogenation, nitration).

    Reduction: Reduction of the azulene core could yield interesting derivatives.

    Oxidation: Oxidation reactions may modify the amide or phenyl groups.

Common Reagents and Conditions::

    Halogenation: NBS (N-bromosuccinimide), HBr, or Br in an inert solvent.

    Reduction: Lithium aluminum hydride (LiAlH) or catalytic hydrogenation.

    Oxidation: Oxidizing agents like KMnO or CrO.

Major Products:: The specific products depend on the reaction conditions and substituents. Potential products include halogenated derivatives, reduced forms, and oxidized species.

Scientific Research Applications

Chemistry::

    Structural Studies: Investigating the unique azulene framework.

    Catalysis: Exploring its potential as a catalyst or ligand.

Biology and Medicine::

    Drug Discovery: Screening for biological activity (e.g., anti-inflammatory, anticancer).

    Molecular Imaging: Due to its distinctive structure, it might serve as a fluorescent probe.

Industry::

    Materials Science: Incorporating azulene-based compounds into polymers or materials.

    Dyes and Pigments: Potential use in colorants.

Mechanism of Action

The exact mechanism remains speculative, but potential targets could involve cellular receptors, enzymes, or signaling pathways. Further research is needed to elucidate this.

Comparison with Similar Compounds

While no direct analogs exist, we can compare it to related azulene derivatives:

    1-(3-bromophenyl)-4-ph-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene: (CAS: 301860-42-4) .

  • Other halogenated azulenes with similar structural motifs.

Properties

Molecular Formula

C28H22BrClN4O

Molecular Weight

545.9 g/mol

IUPAC Name

6-(4-bromophenyl)-N-(3-chlorophenyl)-2-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide

InChI

InChI=1S/C28H22BrClN4O/c29-20-14-12-18(13-15-20)24-23-11-4-5-16-33-26(19-7-2-1-3-8-19)32-34(28(23)33)25(24)27(35)31-22-10-6-9-21(30)17-22/h1-3,6-10,12-15,17H,4-5,11,16H2,(H,31,35)

InChI Key

VKPLYXBWNBPQLJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C3=C(C1)C(=C(N3N=C2C4=CC=CC=C4)C(=O)NC5=CC(=CC=C5)Cl)C6=CC=C(C=C6)Br

Origin of Product

United States

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